Cas no 1706057-01-3 (4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one)

4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one Chemical and Physical Properties
Names and Identifiers
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- F6473-8496
- 1706057-01-3
- 4-({1-[(2-fluorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one
- 4-[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]oxy-6-methylpyran-2-one
- AKOS025102765
- 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
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- Inchi: 1S/C18H20FNO5S/c1-13-10-16(11-18(21)24-13)25-15-6-8-20(9-7-15)26(22,23)12-14-4-2-3-5-17(14)19/h2-5,10-11,15H,6-9,12H2,1H3
- InChI Key: GNGZNBUQEPUJQS-UHFFFAOYSA-N
- SMILES: S(CC1C=CC=CC=1F)(N1CCC(CC1)OC1=CC(=O)OC(C)=C1)(=O)=O
Computed Properties
- Exact Mass: 381.10462207g/mol
- Monoisotopic Mass: 381.10462207g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 26
- Rotatable Bond Count: 5
- Complexity: 689
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 81.3Ų
- XLogP3: 2.3
4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6473-8496-15mg |
4-({1-[(2-fluorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one |
1706057-01-3 | 90%+ | 15mg |
$89.0 | 2023-05-17 | |
Life Chemicals | F6473-8496-25mg |
4-({1-[(2-fluorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one |
1706057-01-3 | 90%+ | 25mg |
$109.0 | 2023-05-17 | |
Life Chemicals | F6473-8496-50mg |
4-({1-[(2-fluorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one |
1706057-01-3 | 90%+ | 50mg |
$160.0 | 2023-05-17 | |
Life Chemicals | F6473-8496-10mg |
4-({1-[(2-fluorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one |
1706057-01-3 | 90%+ | 10mg |
$79.0 | 2023-05-17 | |
Life Chemicals | F6473-8496-4mg |
4-({1-[(2-fluorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one |
1706057-01-3 | 90%+ | 4mg |
$66.0 | 2023-05-17 | |
Life Chemicals | F6473-8496-40mg |
4-({1-[(2-fluorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one |
1706057-01-3 | 90%+ | 40mg |
$140.0 | 2023-05-17 | |
Life Chemicals | F6473-8496-2μmol |
4-({1-[(2-fluorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one |
1706057-01-3 | 90%+ | 2μl |
$57.0 | 2023-05-17 | |
Life Chemicals | F6473-8496-20mg |
4-({1-[(2-fluorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one |
1706057-01-3 | 90%+ | 20mg |
$99.0 | 2023-05-17 | |
Life Chemicals | F6473-8496-3mg |
4-({1-[(2-fluorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one |
1706057-01-3 | 90%+ | 3mg |
$63.0 | 2023-05-17 | |
Life Chemicals | F6473-8496-1mg |
4-({1-[(2-fluorophenyl)methanesulfonyl]piperidin-4-yl}oxy)-6-methyl-2H-pyran-2-one |
1706057-01-3 | 90%+ | 1mg |
$54.0 | 2023-05-17 |
4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one Related Literature
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Additional information on 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one
Introduction to 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one and Its Significance in Modern Chemical Research
The compound with the CAS number 1706057-01-3, formally known as 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one, represents a fascinating molecule in the realm of chemical biology and pharmaceutical development. This compound, characterized by its intricate structural framework, has garnered significant attention due to its potential applications in drug discovery and medicinal chemistry. The presence of multiple functional groups, including a piperidine ring, a fluorobenzyl sulfonyl moiety, and a methyl-substituted pyranone core, makes it a versatile scaffold for further chemical modifications and biological evaluations.
In recent years, the exploration of heterocyclic compounds has been a cornerstone in the development of novel therapeutic agents. Among these, pyranone derivatives have demonstrated remarkable promise in various pharmacological contexts. The 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one structure exemplifies the synergy between different pharmacophoric elements, which can modulate biological pathways through precise interactions with target proteins or enzymes. The fluorobenzyl sulfonyl group is particularly noteworthy, as fluorine-containing substituents are often employed to enhance metabolic stability and binding affinity in drug candidates.
Recent advancements in computational chemistry have enabled researchers to predict the binding modes of such compounds with high accuracy. Molecular docking studies have suggested that this molecule may interact effectively with enzymes involved in inflammatory pathways, making it a promising candidate for therapeutic intervention. The piperidine ring, a common motif in many bioactive molecules, contributes to favorable pharmacokinetic properties, including improved solubility and oral bioavailability. These attributes are critical for the development of drugs that can be administered clinically.
The synthesis of 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one involves a multi-step process that requires careful optimization to ensure high yield and purity. Key synthetic steps include the formation of the pyranone core through cyclization reactions, followed by functionalization with the piperidine sulfonyl group and subsequent etherification. Each step must be meticulously controlled to avoid unwanted side products that could compromise the compound's integrity.
In the context of drug discovery, this compound serves as a valuable intermediate for generating libraries of derivatives. By systematically modifying its structural features, researchers can fine-tune its biological activity to target specific disease mechanisms. For instance, variations in the substitution pattern of the fluorobenzyl sulfonyl group could alter its affinity for certain enzymes or receptors, thereby tailoring its therapeutic profile.
The potential applications of 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one extend beyond traditional pharmaceuticals. Its unique structural properties make it an attractive candidate for use in agrochemicals or as a building block for advanced materials. Additionally, its role in chemical biology research could lead to novel insights into cellular processes and disease pathogenesis.
As our understanding of molecular interactions continues to evolve, compounds like this one will play an increasingly pivotal role in shaping future therapeutic strategies. The integration of experimental data with computational modeling provides a powerful framework for optimizing drug candidates like 4-((1-((2-fluorobenzyl)sulfonyl)piperidin-4-yl)oxy)-6-methyl-2H-pyran-2-one. This approach not only accelerates the discovery process but also enhances the likelihood of developing compounds with improved efficacy and safety profiles.
In conclusion, the compound identified by CAS number 1706057-01-3 represents a significant advancement in chemical biology and pharmaceutical research. Its complex structure and multifaceted functional groups offer numerous opportunities for further exploration and development. As scientists continue to unravel the mysteries of molecular interactions, this compound stands as a testament to the ingenuity and perseverance that drive innovation in modern chemistry.
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